molecular formula C20H17ClN4 B11428604 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11428604
M. Wt: 348.8 g/mol
InChI Key: SGCBVWQJLLFVCR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused to an imidazole ring.

    Imidazo[1,2-a]thiazole: Features a thiazole ring fused to an imidazole ring.

Uniqueness: The specific substitution pattern and the fused imidazo[1,2-a]pyrimidine scaffold contribute to its distinct properties and versatility in various scientific research fields .

Properties

Molecular Formula

C20H17ClN4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H17ClN4/c1-13-4-9-17(12-14(13)2)23-19-18(15-5-7-16(21)8-6-15)24-20-22-10-3-11-25(19)20/h3-12,23H,1-2H3

InChI Key

SGCBVWQJLLFVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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